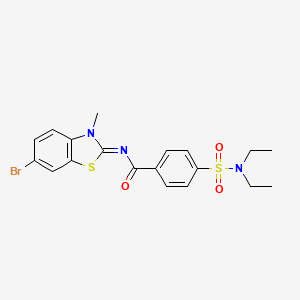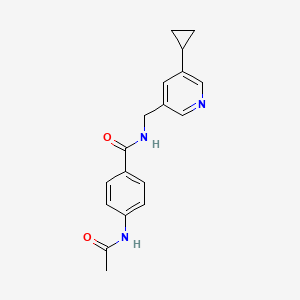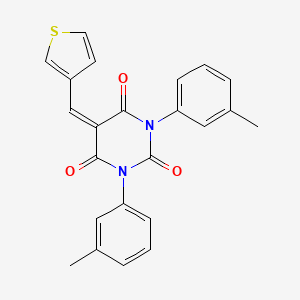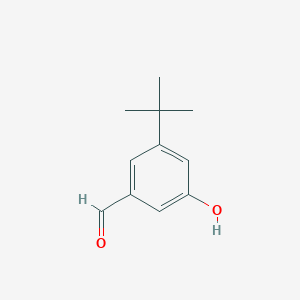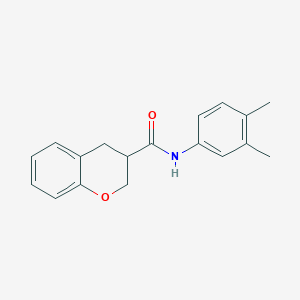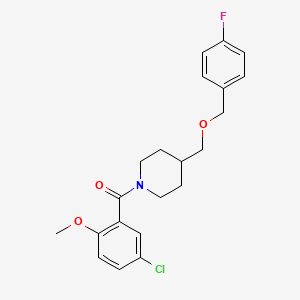
(5-Chloro-2-methoxyphenyl)(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(5-Chloro-2-methoxyphenyl)(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone” is a complex organic molecule. It contains several functional groups, including a methoxy group (-OCH3), a benzyl group (C6H5CH2-), a piperidinyl group (a six-membered ring containing nitrogen), and a carbonyl group (C=O). The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzyl and methoxy groups suggests that there could be interesting electronic effects at play, such as resonance or inductive effects. These could affect the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the methoxy group is a good leaving group, so it could potentially be replaced by other groups in a substitution reaction. The carbonyl group is also very reactive and could participate in a variety of reactions, such as nucleophilic addition or condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl and methoxy groups could make the compound somewhat soluble in polar solvents. The compound’s melting and boiling points would depend on the strength of the intermolecular forces between its molecules .科学的研究の応用
Analgesic and Antidepressant Potential
- Research demonstrates the potential therapeutic applications of high-efficacy 5-HT(1A) receptor agonists in treating chronic pain, including neuropathic pain and allodynia, suggesting a direction for the development of new analgesics with novel mechanisms of action (Colpaert et al., 2004). Moreover, derivatives of 2-pyridinemethylamine as selective and potent 5-HT1A receptor agonists have shown marked antidepressant potential, indicating a promising avenue for the development of antidepressant drugs (Vacher et al., 1999).
Molecular Structure and Synthesis
- Studies on molecular structure analysis through X-ray diffraction and synthesis of related compounds provide foundational knowledge for the development of new chemical entities with potential applications in pharmaceuticals and material science. For instance, the crystal and molecular structure analysis of structurally similar compounds offer insights into molecular interactions and stability, contributing to drug design and development processes (Lakshminarayana et al., 2009).
Imaging Agents for Parkinson's Disease
- The synthesis of radiolabeled compounds, such as [11C]HG-10-102-01, for potential use as PET imaging agents in Parkinson's disease, demonstrates the application of structurally related compounds in the development of diagnostic tools. This area of research holds promise for advancing our understanding and management of neurodegenerative diseases (Wang et al., 2017).
Antitubercular Activities
- The synthesis and optimization of antitubercular activities in series of compounds highlight the potential of structurally similar entities in contributing to the development of new treatments for tuberculosis, addressing the need for novel therapeutic options against drug-resistant strains (Bisht et al., 2010).
将来の方向性
The potential applications of this compound would depend on its physical, chemical, and biological properties. If it has interesting biological activity, it could be studied further for potential use in medicine. Alternatively, if it has unique chemical reactivity, it could be used in the development of new synthetic methods .
特性
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClFNO3/c1-26-20-7-4-17(22)12-19(20)21(25)24-10-8-16(9-11-24)14-27-13-15-2-5-18(23)6-3-15/h2-7,12,16H,8-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQODDLSOACIMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)COCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-Phenyl-1,3-thiazol-4-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2982721.png)
![(R)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine hydrochloride](/img/structure/B2982722.png)
![1-(7-Methoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2982724.png)
![3-((5-((4-fluorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2982725.png)
![3-[(4-Bromophenyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-1-propanone](/img/structure/B2982727.png)
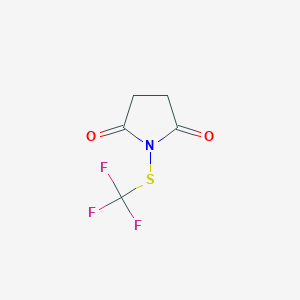
![(3Ar,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-3,3'-azetidine]-6a-carboxylic acid](/img/structure/B2982731.png)
